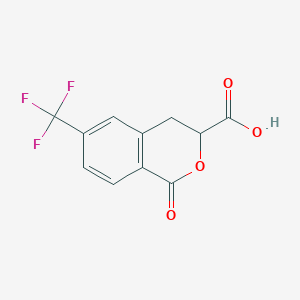

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

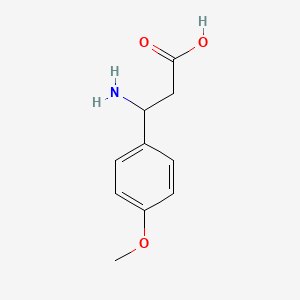

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid, also known as OTDCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the isochromene family and has a trifluoromethyl group attached to it.

Aplicaciones Científicas De Investigación

Selective Reduction of Hydroxy Carbonyl to Carbonyl Compounds

- Research Insight : This study explores the use of triethyl- or triisopropylborane/trifluoromethanesulfonic acid for the selective reduction of hydroxy-substituted carboxylic acids, ketones, and aldehydes to yield corresponding carbonyl compounds. It emphasizes the reaction scope, experimental conditions, and proposed mechanisms (Olah & Wu, 1991).

Binding Interactions in Supramolecular Complexes

- Research Insight : The study reports the use of 1,2,4-oxadiazol-5-ones, which are bioisosteric replacements for carboxylic acids in medicinal chemistry. These are used as binding ligands in supramolecular complexes, illustrating the formation of non-covalent complexes with an imidazoline base (Reichert et al., 2001).

Microbiologically Produced Carboxylic Acids in Organic Synthesis

- Research Insight : This research describes the biotechnological preparation of selected oxo- and hydroxycarboxylic acids. These acids are used as new building blocks in organic synthesis, particularly in the development of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).

Activation of Dihydrogen by Frustrated Carbene-Borane Lewis Pairs

- Research Insight : Investigating the potential of various Lewis acid-base pairs for heterolytic dihydrogen activation, this study delves into the reactivity of different carbenes with triisopropylborane. It offers insights into the thermodynamics of adduct formation and the degree of "frustration" in these reactions (Kronig et al., 2011).

Lanthanide-Organic Frameworks for Coordination Polymeric Networks

- Research Insight : The formation of novel lanthanide-organic coordination polymeric networks is explored using oxalic acid ligands. This research presents the synthesis, structure, and magnetic study of these frameworks, highlighting their weak coupling interaction between Ln(3+) ions (Liu et al., 2009).

Propiedades

IUPAC Name |

1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-3,8H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIMKGQVIOQONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2691749.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)

![1-ethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2691759.png)

![2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2691760.png)